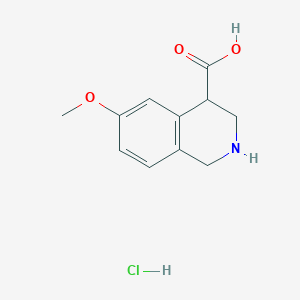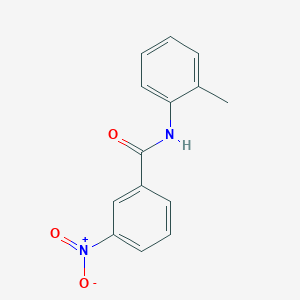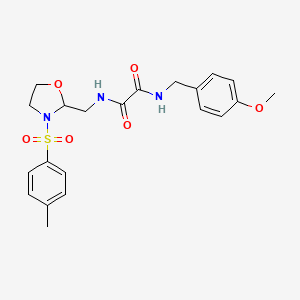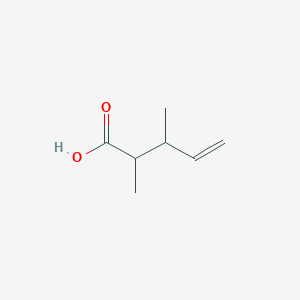
N,N,4-trimethyl-2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,4-trimethyl-2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)thiazole-5-carboxamide is a synthetic compound that features an indene moiety linked to a thiazole ring via an amide bond
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N,N,4-trimethyl-2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)thiazole-5-carboxamide involves multiple synthetic steps. One of the commonly employed methods includes:
Synthesis of the thiazole ring: : This involves the cyclization of an appropriate α-halo ketone with thiourea under basic conditions to yield the thiazole scaffold.
Formation of the indene moiety: : This can be synthesized by reducing the corresponding indanone with a reducing agent like sodium borohydride in an alcoholic solvent.
Amide bond formation: : The indene and thiazole fragments are coupled via an amide bond formation reaction using coupling reagents such as EDCI/HOBt in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale synthesis often involves optimization of the aforementioned steps, ensuring high yield and purity. Automation of reaction steps and continuous flow chemistry techniques are utilized to maximize efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : The indene moiety can undergo oxidation to form various oxygenated derivatives.
Reduction: : The carbonyl group in the indene moiety can be reduced to an alcohol.
Substitution: : Halogenation and nitration reactions can be performed on the aromatic ring of the indene moiety.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Electrophilic aromatic substitution conditions using reagents like bromine for halogenation or nitric acid for nitration.
Major Products
Oxidation: : Carboxylic acids or alcohols depending on the reaction conditions.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or nitro derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: : The thiazole ring's sulfur and nitrogen atoms can coordinate with metals, making it a potential ligand in catalytic reactions.
Synthetic Intermediates: : Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Pharmacophore: : The combination of indene and thiazole rings provides a scaffold that can interact with various biological targets, making it a potential lead compound in drug discovery.
Antimicrobial Activity: : Preliminary studies suggest it may exhibit activity against certain bacterial strains.
Industry
Material Science: : Its structural properties can be explored for the development of novel materials with specific electronic or optical properties.
作用機序
The compound's mechanism of action often involves:
Molecular Targets: : Enzymes or receptors with affinity for thiazole or indene moieties.
Pathways: : Interference with metabolic pathways or signal transduction mechanisms in biological systems.
類似化合物との比較
Similar Compounds
Thiazole derivatives: : Like thiamine (vitamin B1), which also contains a thiazole ring.
Indene derivatives: : Like indomethacin, a well-known anti-inflammatory drug.
Unique Features
Structural complexity: : The unique combination of indene and thiazole rings with additional functional groups provides a distinct chemical space.
Versatility: : Its potential to undergo a variety of chemical reactions expands its utility in different scientific domains.
Feel free to delve deeper into any section or ask for further elaboration!
特性
IUPAC Name |
N,N,4-trimethyl-2-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-16(17(24)21(2)3)26-18(19-10)20-15(23)9-25-12-6-4-11-5-7-14(22)13(11)8-12/h4,6,8H,5,7,9H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMJWWADCFTBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC3=C(CCC3=O)C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE](/img/structure/B2609556.png)
![10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid](/img/structure/B2609557.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B2609562.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2609564.png)





![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2609571.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2609573.png)
![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2609578.png)
